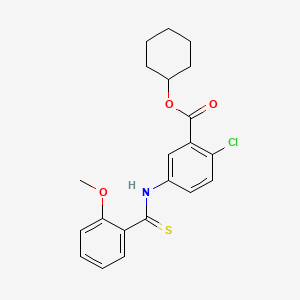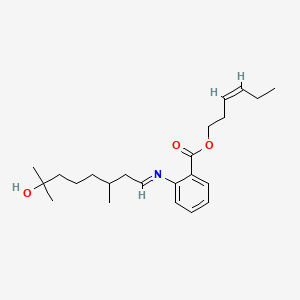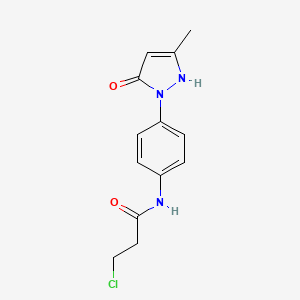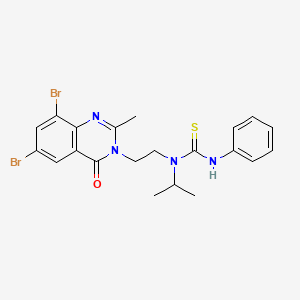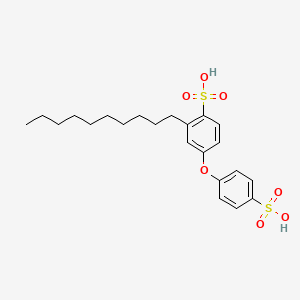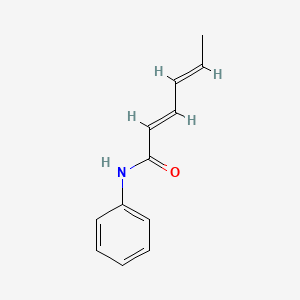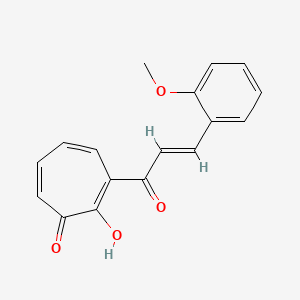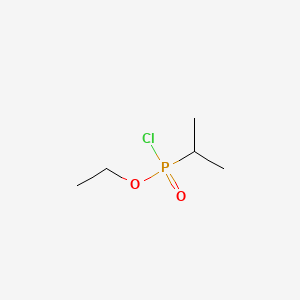
(1-Methylethyl)phosphonochloridic acid, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylethyl)phosphonochloridic acid, ethyl ester is an organophosphorus compound characterized by the presence of a phosphonochloridic acid group bonded to an ethyl ester and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylethyl)phosphonochloridic acid, ethyl ester typically involves the reaction of phosphorus trichloride with isopropyl alcohol to form isopropyl phosphonochloridate. This intermediate is then reacted with ethanol to yield the desired compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methylethyl)phosphonochloridic acid, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form phosphonic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form phosphonic acid esters.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products Formed
Hydrolysis: Phosphonic acid derivatives.
Substitution: Phosphonates with various substituents.
Oxidation: Phosphonic acid esters.
Applications De Recherche Scientifique
(1-Methylethyl)phosphonochloridic acid, ethyl ester has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-Methylethyl)phosphonochloridic acid, ethyl ester involves its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or alter the function of biological molecules. The compound’s reactivity is primarily due to the electrophilic nature of the phosphorus atom, which can form stable bonds with nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl phosphonochloridate: Similar structure but lacks the isopropyl group.
Isopropyl phosphonochloridate: Similar structure but lacks the ethyl ester group.
Methyl phosphonochloridate: Similar structure but has a methyl group instead of an isopropyl group.
Uniqueness
(1-Methylethyl)phosphonochloridic acid, ethyl ester is unique due to the presence of both an isopropyl group and an ethyl ester group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
28830-03-7 |
|---|---|
Formule moléculaire |
C5H12ClO2P |
Poids moléculaire |
170.57 g/mol |
Nom IUPAC |
2-[chloro(ethoxy)phosphoryl]propane |
InChI |
InChI=1S/C5H12ClO2P/c1-4-8-9(6,7)5(2)3/h5H,4H2,1-3H3 |
Clé InChI |
XJYXAXCTVJPCKA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




